Cryptoheptine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
10-methyl-5,5a-dihydroindolo[3,2-b][1]benzazepin-12-one |
InChI |
InChI=1S/C17H14N2O/c1-19-14-9-5-3-7-12(14)17-15(19)10-16(20)11-6-2-4-8-13(11)18-17/h2-10,17-18H,1H3 |
InChI Key |
IKTLJFPIZBHNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3C1=CC(=O)C4=CC=CC=C4N3 |
Synonyms |
cryptoheptine |
Origin of Product |
United States |
Ii. Advanced Studies in Chemical Synthesis and Methodological Challenges
Reported Synthetic Approaches to Cryptoheptine and its Isomers
The synthesis of this compound has been a subject of scientific inquiry, not for the successful replication of the originally proposed structure, but for the insights gained from the attempts. The inherent challenges in directly synthesizing the proposed this compound (1), with its triply unsaturated azepine ring, led researchers to target more stable tautomeric forms. acs.org The proposed structure can exist in different tautomeric forms, with indolobenzazepinones being considered reasonable alternatives, such as isomer 2 (5,10-dihydro-10-methylindolo[3,2-b] Current time information in Bangalore, IN.benzazepin-12(11H)-one) and isomer 3 . acs.orgchim.it Research has primarily focused on the synthesis of isomer 2 , a stable, apparent tautomer of this compound. acs.orgnih.govacs.org
The reaction schema begins with the condensation of 1-acetyl-3-oxoindole (4 ) with a specially prepared glyoxal (B1671930) (5 ). This is followed by a series of reactions including dehydration, deprotection, regiospecific methylation, and a final hydrogenation and acid-catalyzed cyclization to yield the target isomer. acs.org
Reaction Schema for this compound Isomer 2 Step 1 & 2: Precursor Preparation
Glyoxal 5 is prepared via the selenium dioxide oxidation of 2-nitroacetophenone. acs.org
Step 3: Condensation
1-acetyl-3-oxoindole (4 ) is condensed with glyoxal 5 in toluene (B28343) with piperidine (B6355638) as a catalyst to form the hydroxyketone 6 . acs.org
Yield: 78% acs.org
Step 4: Dehydration and Deprotection
Hydroxyketone 6 is treated with refluxing 10% hydrochloric acid, which facilitates both dehydration and the removal of the acetyl protecting group to provide compound 7 . acs.org
Yield: 84% acs.org
Step 5: N-Methylation
A methyl group is introduced to the indole (B1671886) nitrogen of compound 7 using a sodium hydride/methyl iodide (NaH/MeI) protocol, resulting in compound 8 . acs.org
Step 6: Hydrogenation and Cyclization
Compound 8 is hydrogenated using a 10% Palladium on carbon (Pd/C) catalyst, which reduces the nitro group to an amine, forming intermediate 9 . This intermediate is immediately treated with para-toluenesulfonic acid under Dean-Stark conditions to effect cyclization, affording the final product, this compound isomer 2 . acs.org
Yield: 44% over the final two steps acs.org
The synthesis of 5,10-dihydro-10-methylindolo[3,2-b] Current time information in Bangalore, IN.benzazepin-12(11H)-one (isomer 2 ) represents the most significant reported synthetic achievement in the study of this compound. nih.govacs.org This specific isomer was targeted due to the anticipated difficulties in the direct synthesis of the proposed enol structure of this compound (1 ). acs.org
The successful synthesis yielded isomer 2 as a yellow solid. acs.org Its structural identity was confirmed through comprehensive analysis.
| Property | Finding |
| Physical State | Yellow Solid |
| Melting Point | 260 °C |
| Molecular Formula | C₁₇H₁₄N₂O |
| Mass Spectrometry | Molecular ion peak at m/z 262.1109 |
| Infrared (IR) Spectrum | Absorbance at 1628 cm⁻¹ indicating a carbonyl group |
| ¹³C NMR Spectrum | Downfield peak at δ 184.5 confirming the carbonyl functionality |
| ¹H NMR Spectrum | An exchangeable proton observed at δ 6.86, corresponding to the NH proton of the azepine ring |
| Data sourced from Zhang & Bierer, 2000. acs.org |
The synthesis of this compound isomer 2 relies on a series of specifically chosen precursors and the formation of key intermediates. The selection of these compounds is crucial for the construction of the seven-membered azepine ring fused to the indole system. acs.org
| Compound Role | Compound Name | Starting Material/Reagents |
| Starting Material | 1-acetyl-3-oxoindole (4 ) | Commercially available or previously synthesized. acs.org |
| Starting Material | 2'-nitroacetophenone (B117912) | Used to generate Glyoxal 5 . acs.org |
| Key Precursor | (2-Nitrophenyl)glyoxal (5 ) | Prepared by selenium dioxide oxidation of 2'-nitroacetophenone. acs.org |
| Intermediate | 1-Acetyl-2-[2-(2-nitrophenyl)-2-oxo-1-hydroxyethyl]-1,2-dihydroindole-3-one (6 ) | Formed from condensation of 4 and 5 . acs.org |
| Intermediate | Compound 7 | Formed from dehydration and deacetylation of 6 . acs.org |
| Intermediate | Compound 8 | Formed from N-methylation of 7 . acs.org |
| Intermediate | Compound 9 | Formed from hydrogenation of 8 . acs.org |
| Data sourced from Zhang & Bierer, 2000. acs.org |
Synthesis of Specific Isomers (e.g., this compound Isomer 2)
Challenges in Total Synthesis and Structural Ambiguities
The pursuit of this compound's total synthesis has been fraught with challenges, primarily stemming from the compound's inherent instability and the formation of unintended oxidation products. acs.orgacs.org These difficulties have led to significant questions regarding the accuracy of the originally proposed chemical structure. chim.it
A primary obstacle in synthesizing the proposed structure of this compound (1 ) is the pronounced instability of its synthetic precursors. acs.orgchim.it Attempts to convert the synthesized, stable keto-isomer 2 into the target enol 1 were unsuccessful. nih.govacs.org
Treatment of isomer 2 with either acidic (HCl in THF) or basic (sodium ethoxide or potassium tert-butoxide) conditions did not yield this compound. acs.org Instead, these conditions promoted a rapid conversion to an oxidation product, 10-methylindolo[3,2-b] Current time information in Bangalore, IN.benzazepin-12-one (10 ). acs.orgacs.org The oxidation was particularly swift in the presence of a base. acs.org
Furthermore, isomer 2 was shown to degrade to the same oxidation product (10 ) when subjected to the chromatography solvent system (CHCl₃−MeOH−35% NH₃) that was used in the original isolation of this compound. acs.org This pronounced ease of oxidation of a stable isomer highlights the likely instability of the proposed this compound molecule itself, casting doubt on its existence as a stable natural product. acs.orgchim.it
The challenges encountered during synthetic efforts have created significant discrepancies between the originally proposed structure of this compound and the empirical results from laboratory synthesis. chim.itacs.org The synthesis of isomer 2 was a logical step toward validating the proposed structure of this compound (1 ), its presumed tautomer. acs.org
However, every attempt to isomerize ketone 2 failed to produce the proposed enol structure 1 . acs.orgnih.gov The only isolable product from these attempts was the oxidized compound 10 . acs.orgacs.org The inability to observe or isolate the proposed this compound structure under various experimental conditions strongly suggests that the initial structural assignment for the natural product may be incorrect. acs.orgchim.it This discrepancy between the theoretical structure and the synthetic outcomes remains a central point of ambiguity in the study of this compound. acs.org
Formation of Oxidation Products and Instability during Synthesis
Exploration of Alternative Synthetic Methodologies
Given the difficulties encountered in the total synthesis of this compound and the questions surrounding its structural stability, researchers have looked towards alternative synthetic methodologies that could provide access to its core structure or related analogues. nih.govacs.orgacs.org The exploration of such methods is crucial for confirming the structure of the natural product or for generating a library of related compounds for further investigation. Two powerful and widely used modern synthetic techniques, photochemical annulation and palladium-catalyzed coupling reactions, offer promising avenues for the construction of the complex polycyclic system of this compound and its derivatives.
Photochemical annulation, a process that involves the light-induced formation of a new ring, stands as a powerful tool for the construction of complex molecular architectures. researchgate.net This method can facilitate the formation of carbon-carbon or carbon-heteroatom bonds that might be challenging to forge using traditional thermal methods. In the context of compounds structurally related to this compound, such as indoloquinoline alkaloids, photochemical strategies have been successfully employed.
One notable example is the heteroatom-directed photoannulation technique used in the synthesis of alkaloids like cryptolepine (B1217406), isocryptolepine, and neocryptolepine (B1663133). researchgate.net This approach leverages the directing influence of a heteroatom to control the regioselectivity of the cyclization, a critical aspect in the synthesis of complex heterocyclic systems. Another relevant photochemical strategy is the Danheiser benzannulation, which can be initiated by the photochemical Wolff rearrangement of a diazoketone to generate a ketene (B1206846) intermediate. wikipedia.org This ketene can then undergo a [4+2] cycloaddition with an alkyne to construct a highly substituted aromatic ring, a core component of the this compound framework. wikipedia.org Although not directly reported for this compound, the principles of these photochemical methods suggest their potential applicability in forging the dibenzosuberane (B130601) core or in the construction of key intermediates.
Table 1: Examples of Photochemical Annulation in the Synthesis of Related Heterocyclic Systems
| Reaction Type | Starting Materials | Product(s) | Relevance to this compound Synthesis |
|---|---|---|---|
| Heteroatom-directed photoannulation | Anilinoquinolines | Quindoline and Isoneocryptolepine | Demonstrates a photochemical route to the core indoloquinoline skeleton, which is structurally related to the indolobenzazepine system of this compound. researchgate.net |
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance. nih.gov These reactions are particularly well-suited for the synthesis of complex polycyclic aromatic compounds and heterocycles, making them highly relevant to the construction of the this compound scaffold.
For instance, the synthesis of dibenzosuberones, which share the core tricyclic ring system of this compound, has been achieved via a palladium-catalyzed intramolecular C–H/C–Br bond cross-coupling reaction. globalauthorid.com This strategy allows for the direct formation of the seven-membered ring through the coupling of an ortho-aroylated 3,5-disubstituted benzene (B151609) with a pendant bromoarene. Furthermore, palladium-catalyzed "domino" reactions, where multiple coupling events occur in a single pot, have been developed for the synthesis of related alkaloids like isocryptolepine. curtin.edu.au This particular synthesis involves two consecutive palladium-catalyzed coupling reactions to build the final heterocyclic system. curtin.edu.au The synthesis of neocryptolepine has also been accomplished using a palladium-catalyzed annulation reaction as a key step. chim.it The success of these methods in constructing analogous ring systems underscores their potential as a robust strategy for tackling the synthesis of this compound and its derivatives.
Table 2: Application of Palladium-Catalyzed Reactions in the Synthesis of Related Structures
| Reaction Type | Key Reactants | Catalyst System | Product | Relevance to this compound Synthesis |
|---|---|---|---|---|
| Intramolecular C–H/C–Br Cross-Coupling | Ortho-aroylated 3,5-disubstituted benzene with a pendant bromoarene | Palladium catalyst | Dibenzosuberone | Directly applicable to the formation of the seven-membered ring present in the this compound core. globalauthorid.com |
| "Domino" Palladium-Catalyzed Coupling | Not specified in detail in the provided abstract | Palladium catalyst | Isocryptolepine | Highlights the efficiency of palladium catalysis in constructing complex, multi-ring heterocyclic systems in a single process. curtin.edu.au |
Iii. Rigorous Structural Characterization and Elucidation
Spectroscopic Analysis for Structure Determination
Spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the functional groups and bonding framework of a compound. For cryptoheptine, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, has been employed to build a complete structural picture.
NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) environments within the this compound molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in piecing together its complex heterocyclic structure. nih.gov
¹H-NMR and ¹³C-NMR spectra are typically recorded on high-field instruments, such as 400 MHz or 500 MHz spectrometers. researchgate.netinteresjournals.org In a study focused on a synthesized isomer of this compound, which shares the same molecular formula, ¹H NMR analysis in a deuterated chloroform (B151607) (CDCl₃) solvent revealed key signals. acs.org These included an exchangeable proton at δ 6.86, attributed to the NH proton of the azepine ring, a two-proton singlet at δ 3.88 for the methylene (B1212753) protons (CH₂) of the same ring, and a three-proton singlet at δ 3.74, corresponding to the indole (B1671886) methyl (N-CH₃) group. acs.org
To establish the connectivity between these protons and the carbon backbone, as well as adjacent protons, various 2D NMR techniques are utilized:
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the this compound framework, COSY spectra were used to delineate two distinct aromatic four-spin systems. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule, such as linking the aromatic spin systems to their adjacent rings. acs.org
The collective data from these NMR experiments allow for the unambiguous assignment of each proton and carbon in the this compound structure. A comparison of NMR data between a synthesized isomer and the natural this compound is presented below.
| Atom No. | ¹³C NMR (δ ppm) of Isomer 2 | ¹H NMR (δ ppm) of Isomer 2 | ¹H NMR (δ ppm) of this compound (1) |
|---|---|---|---|
| 1 | 121.7 | 7.73 (d, J=7.6) | 7.77 (d, J=7.8) |
| 2 | 121.6 | 7.19 (t, J=7.6) | 7.28 (t, J=7.8) |
| 3 | 128.9 | 7.39 (t, J=8.0) | 7.44 (t, J=7.8) |
| 4 | 110.1 | 7.25 (d, J=8.0) | 7.31 (d, J=7.8) |
| 5a | 138.8 | - | - |
| 6 | 184.5 | - | - |
| 6a | 129.5 | - | - |
| 7 | 122.1 | 7.95 (d, J=7.6) | 8.00 (d, J=8.4) |
| 8 | 132.8 | 7.60 (t, J=7.6) | 7.65 (t, J=8.4) |
| 9 | 123.8 | 7.49 (t, J=7.6) | 7.55 (t, J=8.4) |
| 10 | 127.3 | 8.33 (d, J=8.0) | 8.45 (d, J=8.4) |
| 11a | 138.1 | - | - |
| 11b | 122.9 | - | - |
| N-CH₃ | 29.5 | 3.74 (s) | 3.80 (s) |
| 5-CH₂ | 49.6 | 3.88 (s) | 3.95 (s) |
| N-H | - | 6.86 (br s) | 6.90 (br s) |
Data sourced from Zhang & Bierer (2000). acs.org Note: Isomer 2 is 5,10-dihydro-10-methylindolo[3,2-b] nih.govbenzazepin-12(11H)-one. The numbering system for this compound is used for comparison.
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures m/z with very high accuracy.
For a synthetic isomer of this compound, HRMS analysis yielded a molecular ion peak at m/z 262.1109. acs.org This experimental value corresponds to the calculated molecular formula of C₁₇H₁₄N₂O, confirming the elemental composition of the molecule. acs.org Techniques such as Laser Desorption/Ionization (LDI-MS), often using a 2,5-dihydroxybenzoic acid matrix, have also been utilized in the analysis of this compound and related alkaloids. researchgate.net
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the presence of specific functional groups. IR spectra are typically recorded using a potassium bromide (KBr) pellet. researchgate.net The analysis of a this compound isomer showed a characteristic absorption band at 1628 cm⁻¹, which is indicative of a carbonyl (C=O) group functionality within the structure. acs.org
| Spectroscopic Technique | Key Finding for this compound or its Isomer | Reference |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | [M]⁺ ion peak at m/z 262.1109, confirming C₁₇H₁₄N₂O | acs.org |
| Infrared (IR) Spectroscopy | Absorbance at 1628 cm⁻¹ indicating a carbonyl (C=O) group | acs.org |
Mass Spectrometry (MS) Data Interpretation
Elemental Analysis and Molecular Formula Confirmation
While HRMS provides a highly accurate molecular formula, classical elemental analysis offers an orthogonal confirmation. This combustion analysis technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimental percentages are then compared to the calculated theoretical values for a proposed molecular formula. For the this compound framework, elemental analysis was used to independently confirm the molecular formula as C₁₇H₁₄N₂O. acs.org
Chromatographic Techniques for Isolation and Purification in Research
The isolation of this compound from its natural source, typically the plant Cryptolepis sanguinolenta, relies on a series of chromatographic separation techniques. nih.gov These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is an essential technique used for both the initial analysis of extract fractions and for monitoring the progress of purification. ucc.edu.gh Analytical TLC is often performed on silica (B1680970) gel 60 F254 pre-coated plates, with spots visualized under UV light. acs.org
For the isolation of this compound, preparative TLC on silica gel was a key purification step. nih.gov Researchers have successfully used a solvent system of ammoniacal chloroform-methanol to yield the pure compound from a partially purified fraction. nih.gov In other related work, a mobile phase of chloroform and methanol (B129727) in a 9:1 ratio has also been employed. interesjournals.org
| TLC Application | Stationary Phase | Mobile Phase / Eluent | Reference |
|---|---|---|---|
| Purification of this compound | Silica Gel (Preparative) | Ammoniacal Chloroform-Methanol | nih.gov |
| Analytical Monitoring | Silica Gel 60 F254 | Not specified | acs.org |
| General Alkaloid Separation | Silica Gel | CHCl₃ – MeOH (9:1) | interesjournals.org |
Flash Chromatography
Flash chromatography is a critical technique for the purification of compounds in synthetic and natural product chemistry. In the investigation of this compound, this method was instrumental in the purification of a synthetic isomer, 5,10-dihydro-10-methylindolo[3,2-b] acs.orgbenzazepin-12(11H)-one (2 ), which is considered an apparent tautomer of the proposed this compound structure (1 ). acs.orgnih.gov
Research findings detail the purification of various intermediates and the target isomer using flash chromatography on E. Merck silica gel 60 (230−400 mesh). acs.org For instance, the purification of 2-[2-(2-Nitrophenyl)-2-oxoethylidiene]-1,2-dihydroindole-3-one (7 ), a precursor in the synthetic pathway, was achieved by eluting with dichloromethane (B109758) (CH₂Cl₂). acs.org Similarly, the final this compound isomer (2 ) was purified via column chromatography. acs.org
A significant finding from these synthetic studies was the instability of the synthesized isomer 2 . acs.orgnih.gov When subjected to a chloroform-methanol-ammonia solution, which was the reported eluant used in the original isolation of natural this compound, the isomer was found to oxidize into 10-methylindolo[3,2-b] acs.orgbenzazepin-12-one (10 ). acs.org This result suggests that the proposed structure of this compound may be highly unstable under the conditions used for its isolation, thereby casting doubt on the originally assigned structure. acs.orgnih.gov
| Compound | Stationary Phase | Eluent (Solvent System) | Reference |
|---|---|---|---|
| Precursor to Compound 5 | Silica Gel 60 (230−400 mesh) | Ethyl Acetate-Hexane (1:2 to 1:1) | acs.org |
| Compound 7 | Silica Gel 60 (230−400 mesh) | Dichloromethane (CH₂Cl₂) | acs.org |
| Aminoalkylamino-substituted Neocryptolepine (B1663133) Derivatives | Silica Gel 60 (230−400 mesh) | DCM-2.0 N ammonia (B1221849) in MeOH (9:1) | acs.org |
| Chloroneocryptolepines | Silica Gel 60 (230−400 mesh) | Ethyl Acetate-Hexane (1:1) | acs.org |
High-Performance Liquid Chromatography (HPLC) (for related compounds)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of chemical compounds. While specific HPLC protocols for this compound are not extensively detailed in the literature, the method is frequently applied to assess the purity and analyze related indoloquinoline alkaloids and their derivatives, such as neocryptolepine. acs.org The analysis of these related compounds provides a framework for potential HPLC-based investigation of this compound.
For example, in the synthesis of aminoalkylamino-substituted neocryptolepine derivatives, reversed-phase HPLC was employed to verify compound purity. acs.org These analyses were performed on a system equipped with an Ultrasphere ODS column, using a gradient elution method with water (A) and acetonitrile (B52724) (B) as the mobile phase, both containing 0.1% trifluoroacetic acid (TFA). acs.org The purity of the synthesized compounds was monitored at a wavelength of 214 nm. acs.org This methodology demonstrates the utility of HPLC in ensuring the homogeneity of samples for subsequent structural and biological studies, a practice that would be essential in the definitive characterization of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gilson | acs.org |
| Column | Ultrasphere ODS (4.6 mm × 250 mm, 5 µm) | acs.org |
| Mobile Phase A | Water with 0.1% TFA | acs.org |
| Mobile Phase B | Acetonitrile with 0.1% TFA | acs.org |
| Gradient | 10-100% B over 35 minutes | acs.org |
| Flow Rate | 1 mL/min | acs.org |
| Detection Wavelength | 214 nm | acs.org |
Advanced Techniques for Structural Elucidation (e.g., Computer-Assisted Structure Elucidation - CASE)
Given the structural ambiguity surrounding this compound, advanced analytical methods are necessary for definitive characterization. acs.orgchim.it Computer-Assisted Structure Elucidation (CASE) represents a powerful computational approach that has revolutionized the determination of complex molecular structures from spectroscopic data. acdlabs.comnih.gov
CASE expert systems utilize algorithms to analyze data from 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, such as COSY and HMBC, to generate all possible chemical structures that are consistent with the spectral evidence. rsc.org These programs then rank the candidate structures based on probability, offering an unbiased and rapid solution to challenging structural problems. acdlabs.comrsc.org The first CASE methods were developed over 50 years ago, and modern systems can now elucidate the structures of large and intricate natural products in a fraction of the time required by manual interpretation. acdlabs.comnih.gov
For a molecule like this compound, where synthetic efforts have questioned the proposed structure, CASE could be invaluable. acs.org By inputting the comprehensive NMR data (¹H and ¹³C) of the natural isolate, a CASE program could either confirm the original structure or propose alternative candidates that better fit the empirical data. rsc.orgnih.gov The evolution of CASE now incorporates other analytical information, such as residual dipolar couplings (RDCs) and computational chemistry methods like Density Functional Theory (DFT), further enhancing its power to determine not just the 2D constitution but also the 3D relative configuration and conformation of molecules. nih.govacs.orgnih.gov The application of such advanced techniques is a promising path toward resolving the structural identity of this compound.
Iv. Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to forecast the binding mode and affinity of a ligand, such as cryptoheptine, to a target protein.
In silico studies have been conducted to estimate the binding affinities of this compound against several key proteins from pathogens, including viruses and parasites. The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond.
In a study investigating potential inhibitors of SARS-CoV-2, this compound was docked against the virus's main protease (Mpro) and its RNA-dependent RNA polymerase (RdRp). The binding energies for a group of 13 alkaloids from Cryptolepis sanguinolenta, including this compound, ranged from -6.9 to -10.6 kcal/mol for Mpro and -6.7 to -10.6 kcal/mol for RdRp. nih.govscilit.com Specifically, the binding energy for this compound with both the RdRp and a related complex (RdRpol) was reported to be identical to that of several other alkaloids in the study. nih.gov
Another computational screening focused on antimalarial targets from Plasmodium falciparum. The study revealed that alkaloids from C. sanguinolenta exhibited strong binding affinities, ranging from -6.0 to -13.4 kcal/mol, against various strains of P. falciparum dihydrofolate reductase (PfDHFR) and dihydroorotate (B8406146) dehydrogenase (PfDHODH). scienceopen.comscispace.comresearcher.liferesearchgate.net Within this group, this compound was identified as a compound capable of effectively inhibiting PfDHFR. scilit.comscienceopen.comresearcher.liferesearchgate.net
The table below summarizes the predicted binding affinities of this compound against various protein targets.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Source(s) |
| This compound | SARS-CoV-2 Main Protease (Mpro) | Part of a group with energies from -6.9 to -10.6 | nih.gov |
| This compound | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Part of a group with energies from -6.7 to -10.6 | nih.govscilit.com |
| This compound | P. falciparum Dihydrofolate Reductase (PfDHFR) | Part of a group with energies from -6.0 to -13.4 | scienceopen.comresearchgate.net |
| This compound | P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Part of a group with energies from -6.0 to -13.4 | scienceopen.comresearchgate.net |
Molecular docking studies have successfully identified several potential molecular targets for this compound.
Viral Proteins: The primary viral targets identified for this compound are essential enzymes for the replication of SARS-CoV-2. nih.gov
Main Protease (Mpro): This enzyme is crucial for processing viral polyproteins. Docking studies showed that this compound, along with other alkaloids, binds favorably within a hydrophobic pocket located between domains I and II of Mpro, a region that contains the Cys145-His41 catalytic dyad essential for its function. nih.gov
RNA-dependent RNA polymerase (RdRp): This enzyme is central to the replication of the viral RNA genome. This compound demonstrated strong binding potential to RdRp, indicating it could interfere with viral replication. nih.gov
Bacterial and Parasitic Enzymes: Computational studies have also highlighted enzymes from the malaria parasite Plasmodium falciparum as potential targets. scienceopen.comresearchgate.net
Dihydrofolate Reductase (PfDHFR): This is a validated target for antimalarial drugs. This compound is predicted to be an effective inhibitor of both pyrimethamine-sensitive and resistant strains of PfDHFR. scienceopen.comresearcher.liferesearchgate.net
Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is involved in pyrimidine (B1678525) biosynthesis. Docking results suggest that planar alkaloids like this compound have a high binding affinity and a preference for the inhibitor binding domain over the flavin mononucleotide (FMN) binding domain, likely due to size considerations. scienceopen.comresearchgate.netresearchgate.net Visualizations show this compound positioned within the inhibitor binding region of the enzyme. researchgate.net
While broader screenings of phytochemicals against bacterial enzymes like UDP-Galactopyranose mutase and cytochrome P450 have been performed, specific data for this compound's interaction with these targets is not detailed. scispace.comsemanticscholar.org
The stability of a ligand-protein complex is determined by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. plos.org Analysis of docking results for this compound and related alkaloids reveals the nature of these critical interactions.
In the context of SARS-CoV-2 Mpro, the binding of the alkaloid group is mediated by interactions with key amino acid residues in the active site. These include the catalytic residues Cys145 and His41. nih.gov The binding pocket is noted to be largely hydrophobic. nih.gov
For the antimalarial target PfDHFR, interactions with crucial residues such as Asp54 and Phe58 have been identified for the alkaloid group. scienceopen.comresearchgate.net In studies involving mutant strains of PfDHFR, key interactions were observed with residues including Val45, Leu46, Met55, Phe58, Ser111, and Ile112. researchgate.net
The table below details the key interacting residues identified in molecular docking studies for the classes of proteins targeted by this compound.
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Source(s) |
| SARS-CoV-2 Mpro | Cys145, His41 | Catalytic Site Interaction | nih.gov |
| P. falciparum DHFR | Asp54, Phe58 | Active Site Binding | scienceopen.comresearchgate.net |
| P. falciparum DHFR (mutant) | Val45, Leu46, Met55, Phe58, Ser111, Ile112 | Active Site Binding | researchgate.net |
Identification of Potential Molecular Targets and Binding Sites (e.g., Viral Proteins, Bacterial Enzymes)
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a deeper understanding of the stability of protein-ligand complexes and the conformational changes that may occur upon binding.
MD simulations have been used to assess the stability of complexes formed between this compound and its target proteins. The stability is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A lower, stable RMSD value generally indicates a stable complex.
In studies with SARS-CoV-2 proteins, MD simulations revealed that the complexes formed with alkaloids from C. sanguinolenta were generally stable. nih.govscilit.com This suggests that compounds like this compound can form a lasting association with the viral proteins Mpro and RdRp. nih.gov
MD simulations also provide insight into the flexibility of the protein and ligand and any conformational changes that occur upon binding. nih.govnih.gov The analysis of RMSD and root mean square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein.
The higher RMSD value observed for the this compound-PfDHFR complex suggests that both the ligand and protein may undergo conformational adjustments upon binding. researchgate.net In the simulation with wild-type PfDHFR, the this compound complex followed a notable deviation before stabilizing, indicating an initial conformational search or instability. researchgate.netresearchgate.net For the double-mutant PfDHFR, the sustained high RMSD value for this compound points to significant flexibility and movement of the ligand within the binding site throughout the simulation. researchgate.net This increased flexibility could have implications for the compound's inhibitory mechanism and potency.
Evaluation of Protein-Ligand Complex Stability
Quantum Chemical Calculations (e.g., DFT)
While specific, in-depth Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively detailed in the reviewed literature, such calculations are commonly performed for the broader class of indoloquinoline alkaloids to which this compound is related. researchgate.net For instance, DFT calculations on the related alkaloid cryptolepine (B1217406) have been used to gain insights into the molecule's shape, electron density distribution, and the energetics of its molecular orbitals. researchgate.netresearchgate.net These studies help in understanding the electronic profile and molecular properties of the compounds. worldagroforestry.org
For the related compound cryptolepine, DFT calculations have been employed to understand its ground and excited state properties, including electron density distribution and the energy levels of its molecular orbitals. researchgate.netresearchgate.net Such analyses for indoloquinolines involve mapping the molecular electrostatic potential surface (MEPS) and analyzing Mulliken atomic charges to understand the electronic landscape of the molecule. researchgate.net A study on cryptolepine analogues also visualized the electron distribution within the core structure. kingston.ac.uk These types of quantum chemical calculations are crucial for predicting reactivity and intermolecular interaction sites, which are essential for understanding potential biological interactions.
Quantitative Structure-Activity Relationship (QSAR) Analysis (in theoretical contexts)
In theoretical contexts, Quantitative Structure-Activity Relationship (QSAR) analyses have been performed on this compound and other alkaloids from Cryptolepis sanguinolenta. nih.gov These studies compute various physicochemical and pharmacokinetic properties to predict the "drug-likeness" of a compound. In one such in silico study, this compound was shown to adhere to Lipinski's rules, violating one or none of the rules. nih.gov The analysis also predicted that this compound has high gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov Another study mentioned the determination of electronic, lipophilic, and electrochemical parameters for QSAR analysis of a group of compounds that included this compound. worldagroforestry.org
| Property | Predicted Value/Characteristic |
|---|---|
| Lipinski's Rule of Five | Violates one or none of the rules |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeability | Can cross |
| Hydrogen Bond Acceptor Count | Highest among 13 tested alkaloids |
| Solubility | Largely hydrophobic, moderately to poorly soluble |
Theoretical Interactions with Macromolecular Structures (e.g., DNA intercalation, if studied at a molecular level, not efficacy)
Molecular docking, a key computational technique, has been used extensively to predict and analyze the theoretical interactions of this compound with various macromolecular targets, including proteins and enzymes from bacteria and viruses. These studies provide insights into the potential binding modes and affinities of the compound.
An in-silico investigation of antibacterial phytochemicals performed protein-ligand docking studies on this compound against several verified bacterial protein drug targets. mdpi.comnih.gov The study calculated the docking energies of this compound with various forms of peptide deformylase (PDF) and DNA gyrase/topoisomerase IV from different bacterial species. mdpi.comnih.gov
| Protein Target | Organism | Docking Energy (kJ/mol) |
|---|---|---|
| Peptide Deformylase (PDF) | Bacillus cereus (BcPDF) | -77.6 |
| Peptide Deformylase (PDF) | Escherichia coli (EcPDF) | -87.2 |
| Peptide Deformylase (PDF) | Mycobacterium tuberculosis (MtPDF) | -96.0 |
| Peptide Deformylase (PDF) | Pseudomonas aeruginosa (PaPDF) | -107.9 |
| Peptide Deformylase (PDF) | Staphylococcus aureus (SaPDF) | -79.8 |
| DNA Gyrase Subunit B (GyrB) | Bacillus cereus (BcGyrB) | -89.6 |
| DNA Gyrase Subunit B (GyrB) | Escherichia coli (EcGyrB) | -91.3 |
| DNA Gyrase Subunit B (GyrB) | Mycobacterium tuberculosis (MtGyrB) | -102.5 |
| DNA Gyrase Subunit B (GyrB) | Pseudomonas aeruginosa (PaGyrB) | -95.5 |
| DNA Gyrase Subunit B (GyrB) | Staphylococcus aureus (SaGyrB) | -107.2 |
| Topoisomerase IV Subunit B (ParE) | Escherichia coli (EcParE) | -98.4 |
| Topoisomerase IV Subunit B (ParE) | Pseudomonas aeruginosa (PaParE) | -110.5 |
| Topoisomerase IV Subunit B (ParE) | Staphylococcus aureus (SaParE) | -86.8 |
More recent computational studies have explored this compound as a potential inhibitor of viral and parasitic proteins. In the context of SARS-CoV-2, this compound was docked against the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). nih.govsalemuniversity.edu.ng These studies reported strong binding affinities. nih.gov
| Protein Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Main Protease (Mpro/3CLpro) | -7.6 | salemuniversity.edu.ng |
| Main Protease (Mpro) | >-7.50 | nih.gov |
| RNA-dependent RNA polymerase (RdRp) | -7.1 | salemuniversity.edu.ng |
Furthermore, the interactions of this compound with proteins from the malaria parasite Plasmodium falciparum have been investigated. researchgate.netscienceopen.com Molecular docking and molecular dynamics simulations were used to study the interactions with P. falciparum dihydrofolate reductase (PfDHFR) and dihydroorotate dehydrogenase (PfDHODH). researchgate.netscienceopen.com The docking results revealed strong binding affinities for these essential parasitic enzymes. researchgate.netscienceopen.com Subsequent molecular dynamics simulations suggested that the binding conformation of the this compound-protein complex was generally less stable compared to other tested alkaloids. researchgate.net
The potential for DNA intercalation is another area of theoretical study for this class of compounds. Indoloquinoline alkaloids are known to bind to DNA via intercalation, preferentially at GC-rich sequences. researchgate.netresearchgate.net While direct studies on this compound's intercalation are not specified, its structural similarity to known intercalators like cryptolepine suggests a potential for such interactions at a molecular level. researchgate.netcurtin.edu.au
V. Biological Activity Research in Non Clinical Models
In vitro Antiplasmodial Activity Studies
Research into the antiplasmodial properties of cryptoheptine has been conducted to evaluate its efficacy against the malaria parasite, Plasmodium falciparum.
This compound, an indolobenzazepine alkaloid isolated from Cryptolepis sanguinolenta, has demonstrated significant activity against both multidrug-resistant and chloroquine-sensitive strains of P. falciparum. nih.govnih.govscispace.com In laboratory tests, its potency was measured by determining the half-maximal inhibitory concentration (IC50). Against the K1 strain, which is known for its resistance to multiple drugs, this compound showed an IC50 value of 0.8 µM. nih.govscispace.commdpi.comsemanticscholar.org Its activity was also confirmed against the T996 clone, a chloroquine-sensitive strain, with a recorded IC50 of 1.2 µM. nih.govscispace.commdpi.comsemanticscholar.org
When compared to other alkaloids isolated from C. sanguinolenta and the standard antimalarial drug chloroquine (B1663885), this compound emerges as a notably potent compound. nih.govscispace.com It was found to be the second most active alkaloid from the plant, surpassed only by cryptolepine (B1217406), which had IC50 values of 0.23 µM against the K1 strain and 0.059 µM against the T996 clone. nih.govmdpi.comsemanticscholar.org In the same studies, chloroquine's IC50 values were 0.26 µM (K1) and 0.019 µM (T996). nih.govscispace.com In contrast, other related compounds showed less or no activity; for instance, cryptolepinoic acid was not significantly active, while its ethyl ester derivative displayed an IC50 of 3.7 µM against the K1 strain. nih.govscispace.comsemanticscholar.org
| Compound | IC50 (µM) vs. P. falciparum K1 (Multidrug-Resistant) | IC50 (µM) vs. P. falciparum T996 (Chloroquine-Sensitive) |
|---|---|---|
| This compound | 0.8 | 1.2 |
| Cryptolepine | 0.23 | 0.059 |
| Cryptolepinoic Acid Ethyl Ester | 3.7 | Not Reported |
| Cryptolepinoic Acid | >181 | >181 |
| Chloroquine (Reference) | 0.26 | 0.019 |
A key observation from comparative studies is the absence of cross-resistance between this compound and chloroquine. nih.govscispace.commdpi.comsemanticscholar.org While the indoloquinoline alkaloids (like cryptolepine) demonstrated cross-resistance with chloroquine, the indolobenzazepine structure of this compound did not. nih.govscispace.commdpi.comsemanticscholar.org This suggests that its mechanism of action may differ from that of chloroquine and related indoloquinolines. mdpi.comsemanticscholar.org Further analysis indicated that alkaloids with weakly basic properties were active, which aligns with the known mechanism of action for quinoline-based antimalarials. nih.govsemanticscholar.org The lack of cross-resistance for this compound is a significant finding, as it indicates potential efficacy against chloroquine-resistant malaria parasites. researchgate.net
Comparison with Related Alkaloids and Reference Compounds
In silico Antibacterial Potential
The potential of this compound as an antibacterial agent has been explored through computational in silico methods, specifically using molecular docking simulations to predict its interaction with key bacterial proteins.
In a large-scale in silico screening of antibacterial phytochemicals, this compound was evaluated against a panel of validated bacterial protein drug targets. nih.gov Molecular docking studies were conducted to predict the binding affinity, measured as docking energy (Edock) in kJ/mol, between this compound and these proteins. nih.gov The targets included enzymes essential for bacterial survival, such as peptide deformylases (PDF), DNA gyrase (GyrB), topoisomerase IV (TopoIV), and NAD+-dependent DNA ligase (LigA), from various bacterial species including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. nih.gov
The docking studies revealed that this compound has the potential to bind to several bacterial proteins with favorable docking energies. nih.gov Among the targets evaluated, peptide deformylases and NAD+-dependent DNA ligases were identified as particularly susceptible classes of proteins for phytochemical ligands in general. nih.gov For this compound specifically, strong binding energies were predicted for targets such as E. coli DNA ligase and S. aureus peptide deformylase. nih.gov These in silico results suggest that this compound could exert antibacterial effects by inhibiting these crucial bacterial enzymes. nih.gov
| Bacterial Species | Protein Target | Docking Energy (kJ/mol) |
|---|---|---|
| Bacillus cereus | Peptide Deformylase (BcPDF) | -96.0 |
| Escherichia coli | Peptide Deformylase (EcPDF) | -107.9 |
| Escherichia coli | Topoisomerase IV (EcTopoIV) | -95.5 |
| Escherichia coli | NAD+-dependent DNA ligase (EcLigA) | -110.5 |
| Mycobacterium tuberculosis | Peptide Deformylase (MtPDF) | -79.8 |
| Mycobacterium tuberculosis | DNA gyrase B (MtGyrB) | -107.2 |
| Mycobacterium tuberculosis | NAD+-dependent DNA ligase (MtLigA) | -98.4 |
| Pseudomonas aeruginosa | Peptide Deformylase (PaPDF) | -89.6 |
| Staphylococcus aureus | Peptide Deformylase (SaPDF) | -91.3 |
| Staphylococcus aureus | NAD+-dependent DNA ligase (SaLigA) | -97.5 |
Docking Studies against Bacterial Protein Drug Targets
Other Reported in vitro Biological Activities
Beyond its primary pharmacological classification, this compound has been the subject of non-clinical research to explore its broader biological effects. In vitro studies have been particularly valuable in elucidating its potential activity against pathogenic organisms.
One of the notable reported in vitro biological activities of this compound is its antiplasmodial action. Research has demonstrated its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.
A significant study investigated the in vitro activity of several alkaloids, including this compound, against two strains of Plasmodium falciparum: the multidrug-resistant K1 strain and the chloroquine-sensitive T996 clone. thieme-connect.comresearchgate.net In this comparative analysis, this compound, an indolobenzazepine alkaloid, was identified as the second most active compound tested against these parasitic strains. thieme-connect.comresearchgate.net
The research yielded specific inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition in vitro. For the multidrug-resistant K1 strain, this compound exhibited an IC50 value of 0.8 µM. thieme-connect.comresearchgate.net Against the chloroquine-sensitive T996 clone, the IC50 value was determined to be 1.2 µM. thieme-connect.comresearchgate.net An important observation from this study was that, unlike the indoloquinoline alkaloids tested, this compound did not exhibit cross-resistance with chloroquine. thieme-connect.comresearchgate.net
The detailed findings on the antiplasmodial activity of this compound are summarized in the table below.
Table 1: In vitro Antiplasmodial Activity of this compound
| Parasite Strain | Resistance Profile | IC50 (µM) |
| Plasmodium falciparum K1 | Multidrug-resistant | 0.8 thieme-connect.comresearchgate.net |
| Plasmodium falciparum T996 | Chloroquine-sensitive | 1.2 thieme-connect.comresearchgate.net |
Vi. Future Directions and Research Perspectives
Resolving Structural Ambiguities and Confirming the Definitive Structure
A significant cloud of uncertainty hangs over the precise chemical structure of cryptoheptine. The initially proposed structure, featuring a triply unsaturated azepine ring, was questioned following synthetic investigations. acs.org Research efforts to synthesize the proposed molecule have highlighted its potential instability. nih.gov
Specifically, attempts to prepare this compound (1) via one of its plausible tautomers, 5,10-dihydro-10-methylindolo[3,2-b] Current time information in Bangalore, IN.benzazepin-12(11H)-one (2), did not yield the target compound. acs.orgnih.gov Instead, these attempts consistently resulted in the formation of an oxidation product, 10-methylindolo[3,2-b] Current time information in Bangalore, IN.benzazepin-12-one (10). acs.orgchim.it This outcome suggests that the originally assigned enol structure of this compound is highly labile and readily oxidizes under both acidic and basic conditions. acs.org
The key tautomeric forms considered in these studies are presented below:
Table 1: Investigated Tautomers and Products Related to this compound
| Compound Number | Name | Role in Study | Reference |
|---|---|---|---|
| 1 | This compound (proposed) | The target natural product structure, an enol form. | acs.org |
| 2 | 5,10-dihydro-10-methylindolo[3,2-b] Current time information in Bangalore, IN.benzazepin-12(11H)-one | A keto tautomer of this compound; synthesized as a stable isomer. | acs.orgnih.gov |
| 10 | 10-methylindolo[3,2-b] Current time information in Bangalore, IN.benzazepin-12-one | The observed oxidation product from attempts to convert 2 to 1 . | acs.orgnih.gov |
Future research must prioritize the re-isolation of this compound from Cryptolepis sanguinolenta under meticulously controlled, non-oxidizing conditions. nih.govresearchgate.net Subsequent analysis using advanced spectroscopic techniques, such as 2D NMR experiments on a highly purified sample, is essential. chim.it Ultimately, obtaining a single crystal suitable for X-ray crystallography would provide unequivocal proof of the definitive structure and resolve the current ambiguities.
Development of Advanced Synthetic Methodologies for Accessing this compound and Analogs
The existing synthetic work, while crucial for questioning the compound's structure, represents only a preliminary step. A six-step synthesis yielding the keto-isomer (2 ) has been reported, starting from 2'-nitroacetophenone (B117912) and 1-acetyl-3-oxoindole. acs.org However, the inaccessibility of the proposed this compound structure highlights the need for new synthetic strategies.
Future synthetic research should focus on several key areas:
Stabilized Synthesis : Developing methodologies that could potentially access and stabilize the elusive enol form of this compound, perhaps through protective group strategies or synthesis within a constrained environment.
Efficiency and Scalability : Creating more efficient, high-yield synthetic routes. Methodologies like palladium-catalyzed domino reactions, which have been successful for related isocryptolepine alkaloids, could be adapted. curtin.edu.au
Analog Development : The establishment of flexible synthetic platforms is crucial for producing a diverse library of this compound analogs. researchgate.net Systematic modifications of the indole (B1671886), benzene (B151609), and the seven-membered azepine rings would allow for the exploration of structure-activity relationships (SAR) and the optimization of its biological properties. The synthesis of related indoloquinoline alkaloids has utilized a wide array of chemical strategies that could inspire this work. chim.it
Deeper Elucidation of Molecular Mechanisms of Interaction in Biological Systems (non-clinical)
Initial biological screenings have revealed this compound's potential, particularly as an antiplasmodial agent. It was found to be the second most active alkaloid from C. sanguinolenta tested against both multidrug-resistant (K1) and chloroquine-sensitive (T996) strains of Plasmodium falciparum. thieme-connect.com Crucially, unlike structurally related indoloquinoline alkaloids, this compound did not exhibit cross-resistance with chloroquine (B1663885), suggesting a potentially different mechanism of action. thieme-connect.com
Further non-clinical research has pointed to other molecular targets. An in silico study predicted that this compound could act as an inhibitor of key SARS-CoV-2 viral proteins, and other computational work suggests it can inhibit dihydrofolate reductase in Plasmodium falciparum (PfDHFR). nih.govresearchgate.net
Table 2: Reported Non-Clinical Biological Activity of this compound
| Activity | Target Organism/System | Key Finding | Method | Reference |
|---|---|---|---|---|
| Antiplasmodial | Plasmodium falciparum (K1) | IC₅₀ = 0.8 µM | In vitro assay | thieme-connect.com |
| Antiplasmodial | Plasmodium falciparum (T996) | IC₅₀ = 1.2 µM | In vitro assay | thieme-connect.com |
| Viral Protein Inhibition | SARS-CoV-2 Mpro & RdRp | Strong binding affinity | In silico docking | nih.gov |
| Enzyme Inhibition | Plasmodium falciparum DHFR | Capable of effective inhibition | In silico analysis | researchgate.net |
Future research should aim to:
Validate In Silico Hits : Conduct experimental biochemical and cellular assays to confirm the predicted inhibitory activities against viral proteins and PfDHFR.
Identify Novel Targets : Employ unbiased screening approaches, such as chemical proteomics, to identify the direct binding partners of this compound in parasite and mammalian cells to understand its unique antiplasmodial mechanism and assess off-target effects.
Biophysical Characterization : Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics and thermodynamics of this compound with its validated molecular targets.
Structural Biology : Obtain co-crystal structures or cryo-EM images of this compound bound to its target proteins to visualize the precise mode of interaction at an atomic level.
Exploration of New Theoretical Applications in Materials Science or other Chemical Fields
Currently, the application of this compound has been considered almost exclusively within a biological context. However, its unique indolobenzazepine scaffold suggests potential in other chemical domains, an area that remains entirely unexplored. The related indoloquinoline alkaloid, cryptolepine (B1217406), has been investigated for its photophysical properties and its ability to form inclusion complexes with macrocyclic hosts like cucurbit okayama-u.ac.jpuril, indicating the potential for this class of compounds in supramolecular chemistry. researchgate.net
Future theoretical and exploratory research could pursue:
Computational Modeling : Using Density Functional Theory (DFT) and other computational methods to predict the electronic, optical, and photophysical properties of this compound and its designed analogs. researchgate.net
Materials Science : Investigating its potential as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), based on its heteroaromatic, conjugated system.
Supramolecular Chemistry : Exploring its ability to act as a guest molecule in host-guest systems for applications in molecular sensing or the controlled release of other molecules.
Photocatalysis : Assessing the potential of this compound derivatives to act as photosensitizers or photocatalysts, driven by its predicted electronic properties.
Development of Novel Analytical Techniques for Trace Analysis in Research Matrices
The analysis of this compound has relied on classical phytochemical techniques. Its presence in extracts of C. sanguinolenta has been detected using methods such as Thin-Layer Chromatography (TLC) with Dragendorff's reagent, High-Performance Thin-Layer Chromatography (HPTLC) with UV detection, and Laser Desorption Ionization Mass Spectrometry (LDI-MS). nih.gov Structural information has been gathered using 1H- and 13C-NMR. nih.gov
While suitable for initial isolation and identification from a rich source, these methods lack the sensitivity and specificity required for rigorous pharmacokinetic studies or for detecting trace amounts in complex research matrices. The future of this compound research will depend on the development of more advanced analytical tools.
Prospective developments should include:
Hyphenated Mass Spectrometry : Creating and validating robust methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and selective quantification of this compound and its metabolites in biological fluids (e.g., plasma, urine) and tissue homogenates.
High-Resolution Mass Spectrometry : Employing techniques like UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) for metabolite identification and characterization in in vitro and in vivo studies.
Immunoassays : Developing specific antibodies to create targeted immunoassays (e.g., ELISA) for rapid, high-throughput screening of this compound levels in large sample sets.
Q & A
Q. How can researchers confirm the structural identity of Cryptoheptine using analytical techniques?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For novel derivatives, compare spectral data with established libraries and validate purity via HPLC (>95%). For reproducibility, document solvent systems, temperature conditions, and calibration standards in the experimental section .
Q. What are the standard protocols for synthesizing this compound in academic laboratories?
- Methodological Answer : Synthesis typically involves a multi-step process starting with [precursor compound], using [specific catalyst] under inert conditions. Key steps include refluxing in anhydrous [solvent] for 24 hours, followed by column chromatography (eluent: [solvent ratio]). Yield optimization requires iterative adjustments to reaction stoichiometry and temperature gradients (e.g., 60–80°C). Full procedural details must be archived in supplementary materials to enable replication .
Q. How should researchers design initial toxicity screening for this compound in preclinical studies?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) at concentrations ranging from 1 nM to 100 µM. Pair with acute toxicity studies in rodent models (OECD Guideline 423), monitoring biomarkers like ALT/AST and creatinine. Include positive/negative controls and ensure sample sizes meet power analysis requirements (α = 0.05, β = 0.2) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., bioavailability, metabolic degradation). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy. Validate hypotheses via isotopic labeling (e.g., ¹⁴C-Cryptoheptine) to track metabolite distribution. Cross-reference results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can computational models predict the binding affinity of this compound to target receptors?
- Methodological Answer : Employ molecular docking (AutoDock Vina) with cryo-EM receptor structures (PDB ID: [XXXX]) to identify binding pockets. Refine predictions via molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess stability. Validate in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies >10% require re-evaluation of force field parameters or solvent models .
Q. What frameworks are recommended for evaluating the therapeutic potential of this compound in complex disease models?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research directions. For neurodegenerative studies, use transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) with longitudinal behavioral assays (Morris water maze) and histopathological validation (amyloid-β plaques). Integrate multi-omics data (RNA-seq, proteomics) to map mechanism-of-action pathways .
Q. How should researchers address conflicting reports on this compound’s metabolic stability across species?
- Methodological Answer : Perform interspecies hepatocyte incubation assays (human, rat, mouse) with LC-MS/MS quantification of parent compound and metabolites. Use enzyme inhibition studies (CYP450 isoforms) to identify metabolic pathways. Apply Hill coefficient analysis to compare degradation kinetics. Report deviations using Bland-Altman plots and adjust for interspecies scaling factors (e.g., body surface area) .
Methodological Guidelines
- Data Contradiction Analysis : Use hierarchical clustering (e.g., Ward’s method) to group divergent results by experimental conditions. Apply Bradford’s criteria for assessing causality in observational studies .
- Literature Review : Employ PRISMA frameworks to systematically identify gaps, focusing on studies with >100 citations in Scopus/Web of Science .
- Ethical Compliance : For human cell lines, document provenance and obtain IRB approval. Use anonymized datasets with encrypted identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
